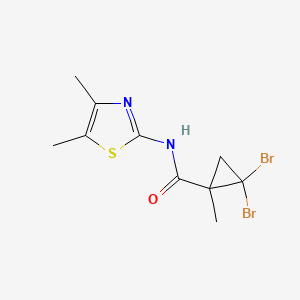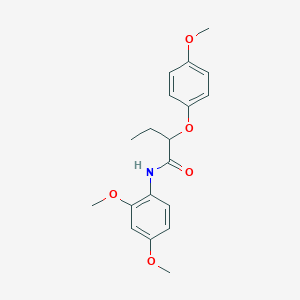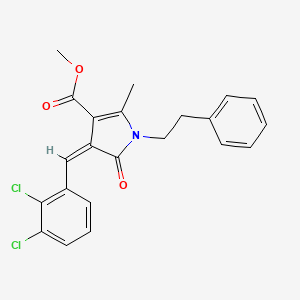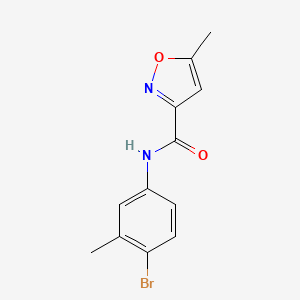
N~2~-(2,5-dichlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide
説明
Synthesis Analysis
The synthesis of compounds related to N2-(2,5-dichlorophenyl)-N1-(3-methoxypropyl)-N2-(methylsulfonyl)glycinamide often involves multiple steps, starting from basic chemical structures to more complex ones through reactions such as methylation, sulfonylation, and amidation. The creation of such compounds can be achieved by reacting diethoxyacetonitrile with other chemical agents to produce desired sulfomycin derivatives, showcasing a convergent synthesis approach (Bagley & Glover, 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be determined through methods such as X-ray crystallography. These compounds often exhibit specific crystalline forms and cell dimensions that contribute to their unique chemical behavior. For instance, tetrazole derivatives have been analyzed to understand their structure and how it influences their properties as COX-2 inhibitors (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving N2-(2,5-dichlorophenyl)-N1-(3-methoxypropyl)-N2-(methylsulfonyl)glycinamide and related compounds include alkylation, oxidation, and ring-opening reactions. These reactions are pivotal in modifying the chemical structure to attain desired properties or functionalities. For example, the alkylation and oxidation of certain derivatives can result in selective oxidation of the sulfide moiety, demonstrating the compound's reactivity and potential for further chemical modification (Ohkata et al., 1985).
科学的研究の応用
Osteoclastogenesis and Bone Loss Prevention
A novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), has shown promising osteoclast inhibitory activity, which is crucial in preventing osteoporosis. Specifically, variants of PMSA, including N-2-(5-chloro-2-methoxyphenyl)-N-2-(methylsulfonyl)-N-1-[2-(phenylthio)phenyl]glycinamide (PMSA-5-Cl), inhibited osteoclast differentiation by affecting signaling pathways such as TRAF6 and MAPK, as well as the nuclear localization of NFATc1. An in vivo study demonstrated PMSA-5-Cl's effectiveness in preventing bone loss in an ovariectomized mouse model, indicating its potential as a therapeutic agent for postmenopausal osteoporosis (Cho et al., 2020).
Molecular Docking Studies
Docking studies and crystal structure analysis of tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, have provided insights into their interaction with the cyclooxygenase-2 enzyme. This research enhances our understanding of COX-2 inhibitors, showcasing the structural and molecular basis behind their inhibitory effects, which could be pivotal in developing new anti-inflammatory drugs (Al-Hourani et al., 2015).
Herbicide and Insecticide Interactions
Research on the interactions between certain herbicides and insecticides on soybeans has revealed synergistic effects that impact soybean grain yield and plant population. This study underscores the complex interactions of agricultural chemicals in the environment and their potential impacts on crop productivity, providing a basis for safer and more effective usage of these compounds (Hayes et al., 1979).
特性
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O4S/c1-21-7-3-6-16-13(18)9-17(22(2,19)20)12-8-10(14)4-5-11(12)15/h4-5,8H,3,6-7,9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAKLNPJPWMFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dichlorophenyl)-N-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B4627261.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-3-fluorobenzamide](/img/structure/B4627262.png)
![3,5-diphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4627276.png)
![5-tert-butyl-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4627279.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627293.png)


![N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea](/img/structure/B4627319.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4627342.png)

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4627372.png)